Bienvenue dans la boutique en ligne BenchChem!

4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid

acetylcholinesterase neurodegeneration Alzheimer's disease

4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid (CAS 903746-53-2) features a unique 4-methyl-3-thienylacetamide pharmacophore distinct from piperidine-based inhibitors. Validated AChE inhibitor (IC50 89 nM), dual MAO-A/B inhibitor (1.5/1.6 μM), and CCR5 antagonist (10 μM). Serves as a nilotinib-core fragment for kinase library synthesis. Generic substitution with analogs (e.g., CAS 349537-87-7) compromises target engagement and metabolic stability. Order the exact structure to ensure experimental reproducibility.

Molecular Formula C14H13NO3S
Molecular Weight 275.32
CAS No. 903746-53-2
Cat. No. B3018892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid
CAS903746-53-2
Molecular FormulaC14H13NO3S
Molecular Weight275.32
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)O)NC(=O)CC2=CC=CS2
InChIInChI=1S/C14H13NO3S/c1-9-4-5-10(14(17)18)7-12(9)15-13(16)8-11-3-2-6-19-11/h2-7H,8H2,1H3,(H,15,16)(H,17,18)
InChIKeyBTQSCGUAVSVSMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid (CAS 903746-53-2): Molecular Properties and Procurement Specifications


4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid (CAS 903746-53-2) is a synthetic benzoic acid derivative with the molecular formula C₁₄H₁₃NO₃S and a molecular weight of 275.32 g/mol, featuring a 4-methyl substitution on the benzene ring and a 2-thienylacetyl amino group at the 3-position . This compound is commercially available for research use with purity specifications typically at 98% . It has been investigated for multiple biological activities, including acetylcholinesterase inhibition and CCR5 receptor antagonism [1].

Procurement Risk Alert: Why 4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid Cannot Be Interchanged with Structural Analogs


4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid presents a unique substitution pattern that cannot be replicated by its closest structural analogs, including 3-[(2-thienylacetyl)amino]benzoic acid (CAS 349537-87-7) and 2-[(2-thienylacetyl)amino]benzoic acid . The presence of the 4-methyl group on the benzoic acid core, combined with the 3-position thienylacetamide moiety, creates a distinct pharmacophore that influences both target engagement and metabolic stability . Generic substitution with non-methylated or differently substituted analogs would alter the compound's interaction profile at critical targets including acetylcholinesterase, MAO-A, and MAO-B, potentially invalidating experimental results. Procurement decisions must therefore prioritize exact structural identity over cost-based analog substitution.

Quantitative Differentiation Evidence: Head-to-Head Activity Data for 4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid


Acetylcholinesterase Inhibition Potency: 89 nM IC₅₀ Against Electric Eel AChE

4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid demonstrates moderate acetylcholinesterase (AChE) inhibitory activity with an IC₅₀ of 89 nM against electric eel AChE using the Ellman assay with acetylthiocholine iodide as substrate [1]. While this compound shows ~15-30 fold lower potency than the clinical AChE inhibitor donepezil (IC₅₀ ~3-6 nM in comparable Ellman assays), it represents a distinct chemical scaffold that may offer differential physicochemical properties or binding kinetics for fragment-based lead optimization programs [2]. The compound's thiophene-containing structure distinguishes it from clinically established piperidine-based AChE inhibitors.

acetylcholinesterase neurodegeneration Alzheimer's disease

MAO Isozyme Selectivity Profile: 1.5 μM vs. 1.6 μM Differential Activity

4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid exhibits essentially equipotent inhibition of human recombinant MAO-A (IC₅₀ = 1.5 μM) and MAO-B (IC₅₀ = 1.6 μM), demonstrating no meaningful selectivity between these two isozymes [1]. This non-selective inhibition profile contrasts sharply with selective MAO-B inhibitors like selegiline, which displays >1000-fold selectivity for MAO-B over MAO-A in recombinant human enzyme assays [2]. The compound's dual MAO inhibition, combined with its concurrent AChE activity (89 nM IC₅₀), suggests a polypharmacological profile that may be of interest for multi-target directed ligand (MTDL) approaches in neurodegenerative disease research [1].

monoamine oxidase neuropharmacology selectivity profiling

CCR5 Receptor Antagonism: 10 μM Functional Activity in Cellular Calcium Mobilization Assay

4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid functions as a CCR5 receptor antagonist with an IC₅₀ of 10 μM in a cellular calcium mobilization assay using MOLT4 cells loaded with Fluo-4-AM dye [1]. This functional antagonism is supported by preliminary pharmacological screening indicating potential CCR5 antagonist activity applicable to HIV infection, asthma, and autoimmune diseases [2]. In comparison to maraviroc, a clinically approved CCR5 antagonist which exhibits IC₅₀ values of 3-10 nM in similar calcium flux assays, the target compound demonstrates approximately 1000-3000 fold lower potency [3]. This large potency differential indicates the compound is most suitable as a chemical probe or starting scaffold rather than a direct therapeutic candidate.

CCR5 antagonist HIV entry inhibitor chemokine receptor

Structural Distinction from Nilotinib Intermediate: 4-Methyl-3-Amino vs. 3-Thienylacetamido Substitution

4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid is structurally related to, but distinct from, the nilotinib pharmacophore. Nilotinib contains a 4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzoic acid core coupled to a trifluoromethylphenyl-imidazole moiety via an amide linkage [1]. The target compound replaces the aminopyrimidine-pyridinyl substituent with a simpler 2-thienylacetyl group at the 3-amino position of the benzoic acid core. This structural simplification reduces molecular weight from nilotinib's 529.5 g/mol to 275.32 g/mol, representing a 48% reduction in molecular mass while preserving the 4-methyl-3-aminobenzoic acid scaffold common to both structures . This relationship positions the target compound as a potential building block or fragment for kinase inhibitor library synthesis.

tyrosine kinase inhibitor nilotinib synthesis pharmaceutical intermediate

Research and Industrial Application Scenarios for 4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid (CAS 903746-53-2)


Acetylcholinesterase Fragment-Based Lead Discovery

4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid serves as a validated starting fragment for AChE inhibitor development programs, with confirmed IC₅₀ of 89 nM in the Ellman assay [1]. The compound's thiophene-containing scaffold offers a chemically tractable core distinct from established piperidine-based inhibitors, with multiple positions available for structure-guided optimization to improve potency and selectivity. Its moderate molecular weight (275.32 g/mol) and confirmed target engagement make it suitable for fragment growing or merging strategies.

Multi-Target Directed Ligand (MTDL) Research Tool

The compound's polypharmacological profile—combining AChE inhibition (89 nM) with dual MAO-A (1.5 μM) and MAO-B (1.6 μM) inhibition—provides a starting point for MTDL approaches targeting neurodegenerative diseases [1]. This tripartite activity profile is rare among commercially available compounds and may enable exploration of synergistic effects in cellular or in vivo models of neurodegeneration where both cholinergic and monoaminergic systems are implicated.

CCR5 Chemical Probe for Chemokine Receptor Pharmacology

With demonstrated CCR5 functional antagonism at 10 μM in cellular calcium mobilization assays, this compound serves as a validated chemical probe for CCR5 receptor pharmacology studies [1]. Its structural distinction from clinical CCR5 antagonists like maraviroc provides a complementary tool for investigating alternative binding modes or allosteric modulation mechanisms at this therapeutically important receptor.

Kinase Inhibitor Core Scaffold Building Block

As a structural fragment sharing the 4-methyl-3-aminobenzoic acid core with nilotinib, this compound is suitable as a synthetic building block for generating focused kinase inhibitor libraries or exploring structure-activity relationships around the nilotinib pharmacophore [1]. Its reduced molecular weight and simplified substitution pattern facilitate efficient parallel synthesis strategies for hit-to-lead optimization campaigns.

Quote Request

Request a Quote for 4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.